2-(Bromomethyl)-1-methyl-4-nitrobenzene
Overview
Description
2-(Bromomethyl)-1-methyl-4-nitrobenzene is a useful research compound. Its molecular formula is C8H8BrNO2 and its molecular weight is 230.06 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactivity
- Synthesis in Medicinal Chemistry : 2-(Bromomethyl)-1-methyl-4-nitrobenzene serves as an intermediate in the synthesis of certain medicinal compounds. For instance, a related compound, 1-(2-Bromoethoxy)-4-nitrobenzene, is used in the preparation of dofetilide, a medication for treating arrhythmia (Zhai Guang-xin, 2006).
- X-Ray Crystallography and Molecular Structure : The compound's crystal structure and molecular behavior have been studied using techniques like X-ray diffraction. These studies provide insights into the compound's anisotropic displacement parameters, enhancing understanding of its chemical properties (Damian Mroz et al., 2020).
Applications in Material Science
- Polymer Solar Cells : The compound is used in the development of polymer solar cells. Research shows that adding a similar compound, 1-Bromo-4-Nitrobenzene, to the active layer of polymer solar cells can significantly improve their performance (G. Fu et al., 2015).
Analytical Chemistry Applications
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Studies have utilized compounds like 1-bromo-4-nitrobenzene to understand the impact of substituents on the NMR spectra of aromatic protons. This helps in analyzing chemical shifts and coupling constants (P. Beltrame et al., 1975).
Environmental Analysis
- Determining Anionic Surfactants in Water : Compounds derived from this compound have been used to detect anionic surfactants in river water, aiding environmental monitoring and pollution assessment (K. Higuchi et al., 1980).
Photochemistry and Organic Synthesis
- Photochemical Reactions in Organic Crystals : Research into the molecular structure of derivatives of this compound contributes to the understanding of intramolecular hydrogen abstraction in aromatic nitro compounds, pivotal in organic synthesis (K. Padmanabhan et al., 1987).
Electrophilic Aromatic Substitution
- Investigation of Reaction Mechanisms : The compound and its derivatives have been used to study nucleophilic aromatic substitution by hydrogen, elucidating the role of hydride Meisenheimer adducts as reaction intermediates (V. Gold et al., 1980).
Mechanism of Action
Target of Action
Brominated compounds are often used in organic synthesis, particularly in transition metal-catalyzed carbon-carbon bond-forming reactions .
Mode of Action
The mode of action of 2-(Bromomethyl)-1-methyl-4-nitrobenzene is likely to involve its participation in carbon-carbon bond-forming reactions. In such reactions, the bromine atom in the compound can act as a leaving group, allowing the formation of a new carbon-carbon bond .
Biochemical Pathways
It’s worth noting that brominated compounds like this one are often used in suzuki-miyaura coupling, a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction .
Result of Action
As a brominated compound, it’s likely to be involved in the formation of new carbon-carbon bonds, which could have significant effects at the molecular level .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the success of Suzuki-Miyaura coupling, a reaction in which this compound might participate, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Properties
IUPAC Name |
2-(bromomethyl)-1-methyl-4-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-6-2-3-8(10(11)12)4-7(6)5-9/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAKLDLBPYFVTTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60679433 | |
Record name | 2-(Bromomethyl)-1-methyl-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60679433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98799-27-0 | |
Record name | 2-(Bromomethyl)-1-methyl-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60679433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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